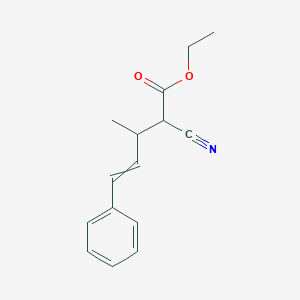![molecular formula C17H18O3S B14208399 Ethyl [(R)-diphenylmethanesulfinyl]acetate CAS No. 827604-01-3](/img/structure/B14208399.png)
Ethyl [(R)-diphenylmethanesulfinyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [®-diphenylmethanesulfinyl]acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are widely used in various industries, including perfumes and flavorings . This particular compound is notable for its unique structural features, which include a sulfinyl group attached to a diphenylmethane moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [®-diphenylmethanesulfinyl]acetate typically involves the esterification of the corresponding carboxylic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction can be represented as follows:
R-COOH+C2H5OH→R-COOC2H5+H2O
Industrial Production Methods
In an industrial setting, the production of Ethyl [®-diphenylmethanesulfinyl]acetate may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as zeolites or ion-exchange resins can further enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [®-diphenylmethanesulfinyl]acetate undergoes various chemical reactions, including:
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Oxidation: Hydrogen peroxide, acetic acid.
Major Products
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Alcohol.
Oxidation: Sulfone.
Applications De Recherche Scientifique
Ethyl [®-diphenylmethanesulfinyl]acetate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Ethyl [®-diphenylmethanesulfinyl]acetate involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, influencing various biochemical pathways. Additionally, the ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Ethyl [®-diphenylmethanesulfinyl]acetate can be compared with other esters and sulfinyl-containing compounds:
Ethyl acetate: A simpler ester with similar applications in the fragrance industry.
Methyl butanoate: Another ester known for its fruity aroma.
Diphenylmethanesulfinyl derivatives: Compounds with similar structural features but different functional groups, leading to varied reactivity and applications.
Ethyl [®-diphenylmethanesulfinyl]acetate stands out due to its unique combination of ester and sulfinyl functionalities, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
827604-01-3 |
|---|---|
Formule moléculaire |
C17H18O3S |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
ethyl 2-[(R)-benzhydrylsulfinyl]acetate |
InChI |
InChI=1S/C17H18O3S/c1-2-20-16(18)13-21(19)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,17H,2,13H2,1H3/t21-/m1/s1 |
Clé InChI |
XQVZQTKFGQJNTO-OAQYLSRUSA-N |
SMILES isomérique |
CCOC(=O)C[S@@](=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canonique |
CCOC(=O)CS(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B14208317.png)

![(3S)-3-[(Methoxycarbonyl)amino]-4-oxo-4-propoxybutanoate](/img/structure/B14208329.png)
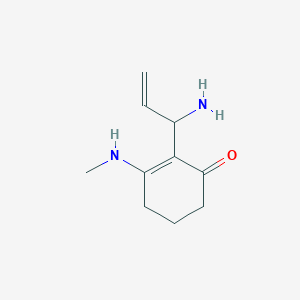
![N-[4-({2-[(Pyridin-3-yl)oxy]phenyl}sulfamoyl)phenyl]acetamide](/img/structure/B14208349.png)
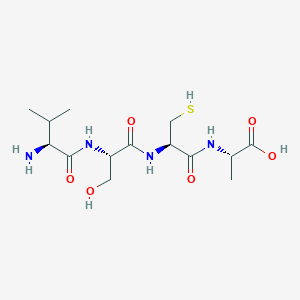
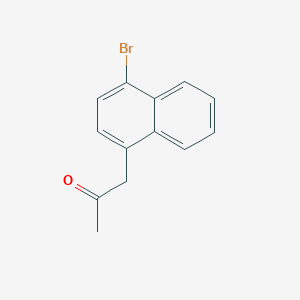
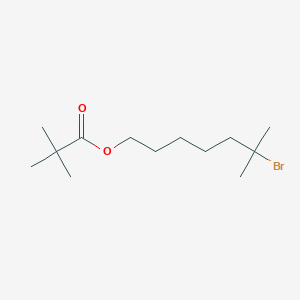
![Methyl 6-[(2-methoxyethoxy)methoxy]hex-2-ynoate](/img/structure/B14208375.png)
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14208377.png)
![2-[(2-{[4-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14208383.png)
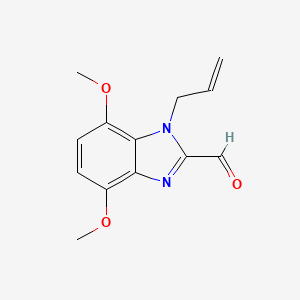
![2-[(3-Acetylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B14208394.png)
